

Spectroscopic Profile of (R)-2-Hydroxymethylpropanoic Acid: A Technical Guide

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Compound of Interest

Compound Name: (R)-2-Hydroxymethylpropanoic acid

Cat. No.: B159078

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An in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for the chiral building block, **(R)-2-Hydroxymethylpropanoic Acid**.

This technical guide provides a comprehensive overview of the spectroscopic data for **(R)-2-Hydroxymethylpropanoic acid**, also known as (2R)-3-hydroxy-2-methylpropanoic acid. This valuable chiral compound is of significant interest to researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development. The data presented herein has been compiled from publicly available resources and is intended to serve as a detailed reference for compound identification, characterization, and quality control.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for **(R)-2-Hydroxymethylpropanoic acid**.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment |
|---------------------------------|--------------|----------------------|
| ~2.65 | Multiplet | H-2 |
| ~1.12 | Doublet | C(2)-CH ₃ |
| ~3.68 | Multiplet | C(3)-H ₂ |

Note: The chemical shifts are referenced to an internal standard and may vary slightly depending on the solvent and concentration.

Table 2: ¹³C NMR Spectroscopic Data (Inferred from HSQC)

| Chemical Shift (δ) ppm | Assignment | | :--- | :--- | :--- | | ~180 | C-1 (COOH) | | ~67 | C-3 (CH₂OH) | | ~47 | C-2 (CH) | | ~17 | C(2)-CH₃ |

Note: These chemical shifts are inferred from ¹H-¹³C HSQC data and represent approximate values. The quaternary carboxyl carbon (C-1) is not observed in a standard HSQC experiment but is estimated based on typical values for carboxylic acids.

Table 3: Infrared (IR) Spectroscopy Data

| Wavenumber (cm ⁻¹) | Description of Absorption | Functional Group |
|--------------------------------|---------------------------|---|
| 3400 - 2400 | Broad | O-H stretch (Carboxylic acid and Alcohol) |
| ~2970 | Medium | C-H stretch (Alkyl) |
| ~1715 | Strong, Sharp | C=O stretch (Carboxylic acid) |
| ~1200 | Medium | C-O stretch |
| ~1050 | Medium | C-O stretch |

Note: The IR absorption bands are characteristic of hydroxy carboxylic acids. The broadness of the O-H stretch is due to hydrogen bonding.

Table 4: Mass Spectrometry (MS) Data

| m/z | Ion Type |
|---------|--------------------|
| 103.040 | [M-H] ⁻ |

Note: This represents the deprotonated molecule observed in negative ion mode electrospray ionization.

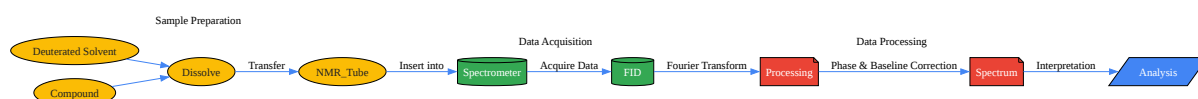
Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A solution of **(R)-2-Hydroxymethylpropanoic acid** was prepared by dissolving the sample in a suitable deuterated solvent, such as Deuterium Oxide (D₂O), to a concentration suitable for NMR analysis.

Data Acquisition: ¹H NMR and ¹H-¹³C HSQC spectra were acquired on a high-field NMR spectrometer (e.g., 500 or 600 MHz). For the ¹H spectrum, a standard pulse sequence was used. For the ¹H-¹³C HSQC spectrum, a gradient-enhanced pulse sequence was employed to provide correlation between directly bonded protons and carbons. Chemical shifts were referenced to an appropriate internal or external standard.



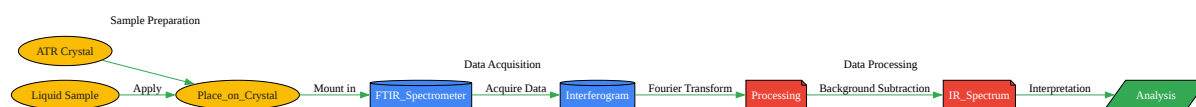
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NMR Experimental Workflow

Infrared (IR) Spectroscopy

Sample Preparation: A small amount of neat **(R)-2-Hydroxymethylpropanoic acid** was placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

Data Acquisition: The IR spectrum was recorded using a Fourier-Transform Infrared (FTIR) spectrometer. A background spectrum of the clean ATR crystal was acquired first and automatically subtracted from the sample spectrum. The spectrum was typically recorded over a range of 4000 to 400 cm^{-1} with a resolution of 4 cm^{-1} .



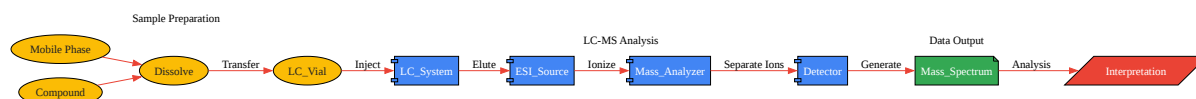
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FTIR-ATR Experimental Workflow

Mass Spectrometry (MS)

Sample Preparation: A dilute solution of **(R)-2-Hydroxymethylpropanoic acid** was prepared in a solvent system compatible with electrospray ionization, such as a mixture of water and methanol.

Data Acquisition: The sample solution was introduced into the electrospray ionization (ESI) source of a mass spectrometer, typically coupled with a liquid chromatography (LC) system for separation. The mass spectrum was acquired in negative ion mode to observe the deprotonated molecule $[\text{M}-\text{H}]^-$. High-resolution mass spectrometry can be used to confirm the elemental composition.



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